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molecular formula C12H15NO2 B8400463 6-Methoxy-1,3,3-trimethylindolin-2-one

6-Methoxy-1,3,3-trimethylindolin-2-one

Cat. No. B8400463
M. Wt: 205.25 g/mol
InChI Key: BBMZNBFIUFTOHL-UHFFFAOYSA-N
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Patent
US07119207B2

Procedure details

To a stirred ice cold suspension of sodium hydride (60% in mineral oil, 3.9 g, 98.1 mmol) in 50 mL of dry DMF was added solid 6-methoxy-1,3-dihydro-indol-2-one (4.00 g, 24.5 mmol) portionwise over 10 minutes. To the resultant gray mixture was added dropwise MeI (2.68 g, 98.1 mmol). The mixture was warmed to room temperature and stirred for 45 minutes, and then was cooled back to 0° C. and quenched with 90 mL of water. The mixture was extracted with an ethyl acetate (EtOAc)/toluene mixture (2:1), and the extracts were dried with magnesium sulfate (MgSO4), treated with activated charcoal, filtered and concentrated to give a red syrup. Silica gel chromatography (1:10 EtOAc/hexanes) gave 4.16 g (83%) of the title compound as a white solid (mp 67–69° C.). Mass spectrum m/e calcd for M+H=234.1. Found 234.2.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
2.68 g
Type
reactant
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][C:10](=O)N2)=C[CH:6]=1.[CH3:15]I.[CH3:17][N:18]([CH:20]=[O:21])[CH3:19]>>[CH3:3][O:4][C:5]1[CH:6]=[C:17]2[C:8]([C:9]([CH3:10])([CH3:15])[C:20](=[O:21])[N:18]2[CH3:19])=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
COC1=CC=C2CC(NC2=C1)=O
Step Three
Name
Quantity
2.68 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled back to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 90 mL of water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with an ethyl acetate (EtOAc)/toluene mixture (2:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried with magnesium sulfate (MgSO4)
ADDITION
Type
ADDITION
Details
treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a red syrup

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Name
Type
product
Smiles
COC1=CC=C2C(C(N(C2=C1)C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.16 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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